![molecular formula C17H18N4O3S B2372446 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide CAS No. 1795301-04-0](/img/structure/B2372446.png)

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, which are of great importance in the development of new drugs . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis

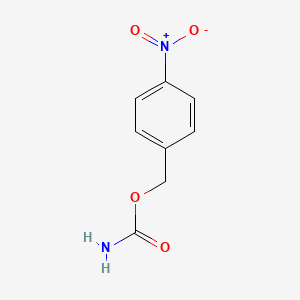

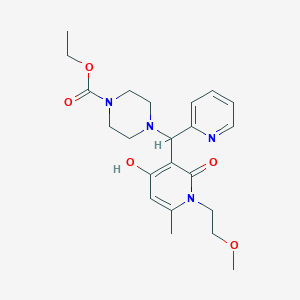

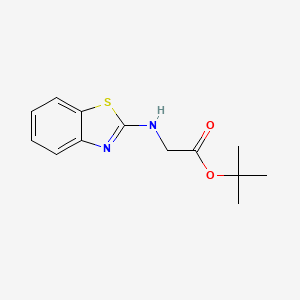

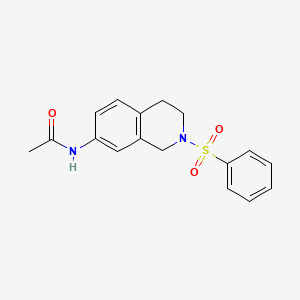

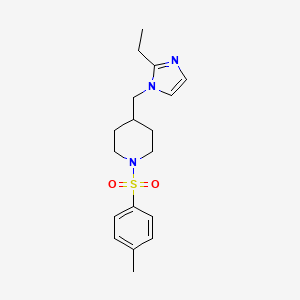

The molecular structure of this compound is complex, with a benzo[d]oxazol-2-yl group attached to a pyrrolidin-2-yl group, which is further attached to a pyridine-3-sulfonamide group.Physical And Chemical Properties Analysis

This compound is likely to be a solid at room temperature . More specific physical and chemical properties are not mentioned in the sources.Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives have been investigated for their antimicrobial properties. In a study by Kakkar et al., several benzoxazole analogues were synthesized and evaluated for in vitro antibacterial and antifungal activities . Notably, compounds 1, 10, 13, 16, 19, 20, and 24 exhibited significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains.

Antioxidant Properties

While not explicitly studied for this compound, benzoxazole derivatives, in general, have been explored for their antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with various diseases, including cancer and cardiovascular disorders .

G-Protein-Coupled Receptor Kinase (GRK) Modulation

Recent research has focused on benzoxazole derivatives as potential modulators of GRK-2 and GRK-5, which are therapeutic targets for cardiovascular diseases. These compounds may influence GRK activity and downstream signaling pathways .

Quorum Sensing Inhibition

Quorum sensing (QS) inhibitors are gaining attention as alternative antibacterial agents. Benzoxazole derivatives have been investigated for their QS inhibitory activity, which disrupts bacterial communication and biofilm formation. Such compounds may help combat antibiotic resistance .

Other Pharmacological Activities

Benzoxazole derivatives have also shown promise in various other areas, including anti-inflammatory, antimycobacterial, antihistamine, and melatonin receptor antagonism. Their diverse pharmacological profile makes them intriguing candidates for further research .

properties

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c22-25(23,14-6-3-9-18-12-14)19-11-13-5-4-10-21(13)17-20-15-7-1-2-8-16(15)24-17/h1-3,6-9,12-13,19H,4-5,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDWMKMKVVWYMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNS(=O)(=O)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]methyl]pyridine](/img/structure/B2372366.png)

![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2372371.png)

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)

![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2372383.png)

![2-[[4-Oxo-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2372384.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2372386.png)